Cas no 151867-81-1 (2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-)
![2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- structure](https://de.kuujia.com/scimg/cas/151867-81-1x500.png)
151867-81-1 structure
Produktname:2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-
- (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl )benzyl]-1,3-diazepan-2-one
- 2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis...
- 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-, (4alpha,5alpha,6beta,7beta)-
- Dmp 323
- Dmp-323
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
- UNII-KXN3869XB2
- SCHEMBL2770886
- 1met
- 1meu
- dmp323
- [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHEN YLMETHYL)]-2H-1,3-DIAZEPINONE
- AKOS040745751
- XM323
- 1mes
- [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHENYLMETHYL)]-2H-1,3-DIAZEPINONE
- DTXSID40164892
- 151867-81-1
- DMP323(INHIBITOR OF DUPONT MERCK)
- (4R-(4A,5A,6B,7B))-HEXAHYDRO-5,6-DIHYDROXY-1,3-BIS((4-(HYDROXYMETHYL)PHENYL)METHYL)-4,7-BIS(PHENYLMETHYL)-2H-1,3-DIAZEPIN-2-ONE
- CHEMBL21145
- [4-R-(-4-ALPHA,5-ALPHA,6-BETA,7-BETA)]-HEXAHYDRO-5,6-BIS(HYDROXY)-[1,3-BIS([4-HYDROXYMETHYL-PHENYL]METHYL)-4,7-BIS(PHEN
- 2H-1,3-DIAZEPIN-2-ONE, HEXAHYDRO-5,6-DIHYDROXY-1,3-BIS((4-(HYDROXYMETHYL)PHENYL)METHYL)-4,7-BIS(PHENYLMETHYL)-, (4R-(4.ALPHA.,5.ALPHA.,6.BETA.,7.BETA.))-
- CHEBI:42082
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one
- JCR-424
- BDBM150
- XM-323
- (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis({[4-(hydroxymethyl)phenyl]methyl})-1,3-diazepan-2-one
- XCVGQMUMMDXKCY-WZJLIZBTSA-N
- (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis(4-(hydroxymethyl)benzyl)-1,3-diazepan-2-one
- [4R-(4.alpha.,5.alpha.,6.beta.,7.beta.)]-Hexahydro-5,6-dihydroxy-1,3-bis[(4-hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
- (4S,5R,6R,7S)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one
- YLMETHYL)]-2H-1,3-DIAZEPINONE
- KXN3869XB2
- Q27120453
- 1qbs
- JCR 424
-
- Inchi: InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1
- InChI-Schlüssel: XCVGQMUMMDXKCY-WZJLIZBTSA-N
- Lächelt: OCC1C=CC(CN2C(=O)N(CC3C=CC(CO)=CC=3)[C@H](CC3C=CC=CC=3)[C@H](O)[C@@H](O)[C@H]2CC2C=CC=CC=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 566.278
- Monoisotopenmasse: 566.278
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 10
- Komplexität: 735
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 105A^2
Experimentelle Eigenschaften
- Dichte: 1.294
- Siedepunkt: 798.6°Cat760mmHg
- Flammpunkt: 436.8°C
- Brechungsindex: 1.667
- PSA: 104.47000
- LogP: 3.92920
2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)- Verwandte Literatur
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
151867-81-1 (2H-1,3-Diazepin-2-one,hexahydro-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-4,7-bis(phenylmethyl)-,(4R,5S,6S,7R)-) Verwandte Produkte
- 2227962-60-7(rac-tert-butyl (1R,2R)-1-amino-3-methyl-2,3-dihydro-1H-indene-2-carboxylate)
- 1236349-79-3(2-{(tert-butoxy)carbonylamino}-2-(2,3-difluorophenyl)acetic acid)
- 1804426-06-9(5-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-4-hydroxypyridine)
- 642977-22-8(1-cyclohexanecarbonyl-3-(4-sulfamoylphenyl)thiourea)
- 596823-85-7(1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, 2-(2,5-dihydro-1H-pyrrol-1-yl)-)
- 2386386-69-0(1-(tert-butoxy)carbonyl-5-butylpiperidine-2-carboxylic acid)
- 1538531-57-5(1-(3-Methoxypropyl)-2,4-dioxopyrimidine-5-carboxylic acid)
- 1249779-72-3(2-(ethylamino)-3-(trimethyl-1H-pyrazol-1-yl)propanoic acid)
- 114468-04-1(3-Bromo-5-(difluoromethyl)pyridine)
- 889939-79-1(1-[4-(4-fluorophenyl)oxan-4-yl]methanamine)
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
